Cas no 320337-14-2 (Benzenamine, 3-bromo-4-[(3-fluorophenyl)methoxy]-)

Benzenamine, 3-bromo-4-[(3-fluorophenyl)methoxy]- structure
320337-14-2 structure
Product Name:Benzenamine, 3-bromo-4-[(3-fluorophenyl)methoxy]-
CAS No:320337-14-2
MF:C13H11BrFNO
MW:296.134946107864
CID:1449596
PubChem ID:21874795
Update Time:2025-04-20

Benzenamine, 3-bromo-4-[(3-fluorophenyl)methoxy]- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 3-bromo-4-[(3-fluorophenyl)methoxy]-
    • SCHEMBL143579
    • 4-(3-fluorobenzyloxy)-3-bromobenzenamine
    • AKOS025393935
    • 3-Bromo-4-(3-fluorobenzyloxy)-phenylamine
    • MFCD27924215
    • 3-bromo-4-[(3-fluorophenyl)methoxy]aniline
    • 3-Bromo-4-(3-fluoro-benzyloxy)-phenylamine
    • 320337-14-2
    • 3Y-7010
    • VAGAYIBZRSYBQI-UHFFFAOYSA-N
    • 3-Bromo-4-(3-fluorobenzyloxy)-aniline
    • A1-08073
    • Inchi: 1S/C13H11BrFNO/c14-12-7-11(16)4-5-13(12)17-8-9-2-1-3-10(15)6-9/h1-7H,8,16H2
    • InChI Key: VAGAYIBZRSYBQI-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1OCC1C=CC=C(C=1)F)N

Computed Properties

  • Exact Mass: 295.00083
  • Monoisotopic Mass: 295.00080g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • PSA: 35.25

Benzenamine, 3-bromo-4-[(3-fluorophenyl)methoxy]- Pricemore >>

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abcr
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abcr
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